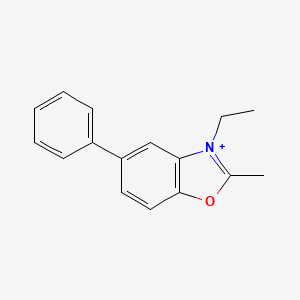

3-Ethyl-2-methyl-5-phenyl-1,3-benzoxazol-3-ium

Description

Structure

3D Structure

Properties

CAS No. |

63467-98-1 |

|---|---|

Molecular Formula |

C16H16NO+ |

Molecular Weight |

238.30 g/mol |

IUPAC Name |

3-ethyl-2-methyl-5-phenyl-1,3-benzoxazol-3-ium |

InChI |

InChI=1S/C16H16NO/c1-3-17-12(2)18-16-10-9-14(11-15(16)17)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3/q+1 |

InChI Key |

RCJIJPZYPFGZEW-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+]1=C(OC2=C1C=C(C=C2)C3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-methyl-5-phenyl-1,3-benzoxazol-3-ium typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-methyl-5-phenyl-1,3-benzoxazol-3-ium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can lead to the formation of reduced benzoxazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzoxazole derivatives .

Scientific Research Applications

3-Ethyl-2-methyl-5-phenyl-1,3-benzoxazol-3-ium has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.

Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-methyl-5-phenyl-1,3-benzoxazol-3-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or changes in gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Benzoxazolium vs. Benzothiazolium Derivatives

A key structural analog is 3-ethyl-2-{[(2Z)-3-ethyl-5-phenyl-2,3-dihydro-1,3-benzoxazol-2-ylidene]methyl}-5-phenyl-1,3-benzoxazol-3-ium (CAS 435-090-4), which shares the benzoxazolium core but includes an additional conjugated methylene group and a second phenyl substituent . This extended conjugation likely enhances its optical properties compared to the simpler 3-ethyl-2-methyl-5-phenyl derivative.

Benzothiazolium analogs, such as 3-ethyl-2-methyl-5-phenyl-1,3-benzothiazol-3-ium, replace the oxygen atom in the benzoxazole core with sulfur.

Substituent Effects

- Phenyl Groups : The 5-phenyl substituent in 3-ethyl-2-methyl-5-phenyl-1,3-benzoxazol-3-ium facilitates π-π stacking interactions, influencing crystal packing and solubility. In contrast, analogs lacking phenyl groups (e.g., simpler alkyl-substituted benzoxazolium salts) exhibit weaker intermolecular interactions .

- Ethyl vs.

Electronic Properties

The benzoxazolium core’s oxygen atom creates a stronger electron-withdrawing effect compared to benzothiazolium’s sulfur. This difference impacts charge distribution, reactivity, and applications in catalysis or optoelectronics. For instance, benzothiazolium derivatives may exhibit higher thermal stability due to sulfur’s polarizability .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns in benzoxazolium salts are influenced by the cationic nitrogen and substituents. Etter’s graph-set analysis suggests that the phenyl and ethyl groups in this compound may direct hydrogen-bonded networks, favoring specific crystal motifs . In contrast, benzothiazolium salts with tosylate counterions (e.g., CAS 104434-09-5) exhibit distinct packing due to sulfonate-group interactions .

Data Table: Comparative Analysis

Biological Activity

3-Ethyl-2-methyl-5-phenyl-1,3-benzoxazol-3-ium is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by data tables and relevant case studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains using the serial dilution method. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Bacillus subtilis | 16 |

The compound demonstrated the highest activity against Bacillus subtilis with an MIC of 16 µg/mL, indicating its potential as an antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. It was tested against common fungal pathogens, with results presented in Table 2.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 64 |

| Fusarium oxysporum | 128 |

The most effective antifungal activity was observed against Candida albicans (MIC of 32 µg/mL), suggesting its potential use in treating fungal infections .

Study on Antimicrobial Efficacy

A study conducted by researchers aimed to synthesize and evaluate various derivatives of benzoxazolium compounds, including this compound. The study reported that modifications in the substituents significantly influenced the antimicrobial efficacy. The presence of electronegative groups enhanced the activity against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

Preliminary studies have suggested that benzoxazolium derivatives may possess anticancer properties. In vitro assays indicated that compounds similar to this compound can induce apoptosis in cancer cell lines. The mechanism is thought to involve the inhibition of specific pathways related to cell survival and proliferation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Ethyl-2-methyl-5-phenyl-1,3-benzoxazol-3-ium, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclization reactions involving benzoxazole precursors. For example, benzoylisothiocyanate in 1,4-dioxane under ambient conditions has been used for analogous benzoxazolium syntheses . Optimization involves monitoring reaction time, solvent polarity, and stoichiometry. Characterization via and is critical to confirm regioselectivity and purity.

- Data Contradictions : Variations in yield may arise from competing side reactions (e.g., thiourea byproducts). TLC or HPLC monitoring is recommended to isolate intermediates.

Q. How can the purity and structural identity of this compound be validated?

- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and elemental analysis for empirical formula validation. Crystallization attempts (e.g., slow evaporation in dichloromethane/hexane) can yield single crystals for X-ray diffraction, though solubility challenges may require trial with co-solvents .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving ambiguities in the benzoxazolium core’s conformation?

- Methodology : Employ SHELXL for small-molecule refinement, leveraging high-resolution X-ray data (≤ 0.8 Å). For disordered ethyl/methyl groups, use PART and SIMU instructions to model thermal motion . ORTEP-3 can visualize anisotropic displacement parameters, aiding in identifying steric repulsions (e.g., H···H interactions in the benzoxazole ring) .

- Data Contradictions : Discrepancies in bond angles (e.g., C3–C3a–C4 deviations from 120°) may indicate intramolecular strain or non-classical hydrogen bonding. Compare with DFT-optimized geometries for validation .

Q. How do electronic effects of the phenyl substituent influence spectroscopic properties?

- Methodology : Perform UV-Vis spectroscopy in varying solvents (polar vs. nonpolar) to assess π→π* transitions. Computational studies (TD-DFT) using Gaussian or ORCA can correlate experimental λmax with frontier molecular orbitals. IR spectroscopy can identify C=N stretching frequencies (~1650 cm<sup>-1</sup>), with shifts indicating conjugation effects .

Q. What are the challenges in validating non-covalent interactions in this cationic heterocycle?

- Methodology : Analyze Hirshfeld surfaces via CrystalExplorer to quantify intermolecular contacts (e.g., C–H···π or anion-π interactions in salts). For solution-state studies, NOESY NMR can detect through-space couplings between the ethyl group and aromatic protons .

- Data Contradictions : Weak van der Waals interactions in crystal packing (common in benzoxazolium salts) may complicate polymorphism studies. Differential scanning calorimetry (DSC) can identify phase transitions .

Methodological Considerations

- Structural Validation : Cross-validate X-ray data with Cambridge Structural Database (CSD) entries for analogous benzoxazolium salts. Use PLATON’s ADDSYM to check for missed symmetry .

- Synthetic Reproducibility : Document reaction atmosphere (e.g., inert gas for moisture-sensitive intermediates) and stoichiometric ratios to mitigate batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.